molecular formula C20H19FN4O3S B13820471 2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide

2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B13820471
M. Wt: 414.5 g/mol
InChI Key: UIBSZKSQTPWOOC-WYMPLXKRSA-N
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Description

2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydrazinylidene group, and a fluorophenyl moiety.

Preparation Methods

The synthesis of 2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-methoxyphenylacetic acid to yield the target compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like glacial acetic acid.

Chemical Reactions Analysis

2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazinylidene group to a hydrazine moiety.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, resulting in the replacement of the fluorine atom with other substituents.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Due to its unique structure, it is being investigated for its potential as an anticancer agent. The thiazolidinone ring is known for its biological activity, and modifications of this compound could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The thiazolidinone ring can interact with DNA, potentially leading to anticancer activity by interfering with DNA replication and transcription.

Comparison with Similar Compounds

Similar compounds to 2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide include:

    Thiazolidinones: These compounds share the thiazolidinone ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Hydrazones: Compounds with hydrazone groups also show antimicrobial and anticancer activities, but their efficacy and specificity can vary.

    Fluorophenyl derivatives: These compounds contain the fluorophenyl moiety and are known for their biological activity, including anti-inflammatory and anticancer effects.

In comparison, this compound is unique due to its combination of these functional groups, which may result in enhanced or synergistic biological activities.

Properties

Molecular Formula

C20H19FN4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[(2E)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H19FN4O3S/c1-12(13-7-9-14(21)10-8-13)24-25-20-23-19(27)17(29-20)11-18(26)22-15-5-3-4-6-16(15)28-2/h3-10,17H,11H2,1-2H3,(H,22,26)(H,23,25,27)/b24-12+

InChI Key

UIBSZKSQTPWOOC-WYMPLXKRSA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)NC2=CC=CC=C2OC)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)F

Origin of Product

United States

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